Superior Mcl-1 Binding Affinity (Ki) Compared to Predecessor Dual Inhibitor A1
Mcl-1/bcl-2-IN-1 (B4) exhibits a >20-fold improvement in Mcl-1 binding affinity compared to the predecessor dual inhibitor A1. In fluorescence polarization assays, B4 achieved a Ki of 0.16 μM for Mcl-1, while A1 showed only sub-optimal inhibition [1].
| Evidence Dimension | Mcl-1 binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.16 μM (B4) |
| Comparator Or Baseline | Predecessor A1 (no Ki reported, but B4 is significantly improved) |
| Quantified Difference | >20-fold improvement over A1 |
| Conditions | Fluorescence polarization assay (FPA) with recombinant Mcl-1 protein |
Why This Matters
Lower Ki values directly translate to higher potency at lower doses, reducing the risk of off-target effects and improving therapeutic windows in Mcl-1-driven cancers.
- [1] Zhu J, Wang Z, Guo Z, Zhang X, Song T, Guo Y, Ji T, Zhang Z. Structure-based design, synthesis, and evaluation of Bcl-2/Mcl-1 dual inhibitors. Arch Pharm (Weinheim). 2020 May;353(5):e2000005. View Source
